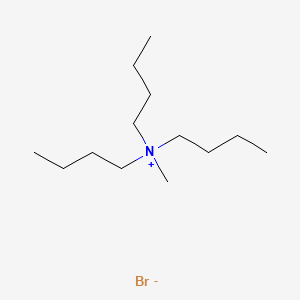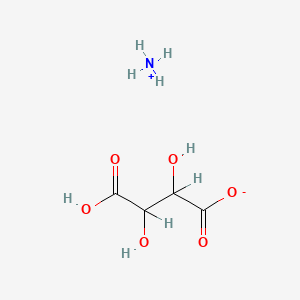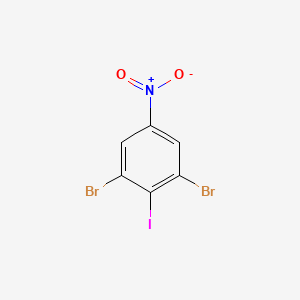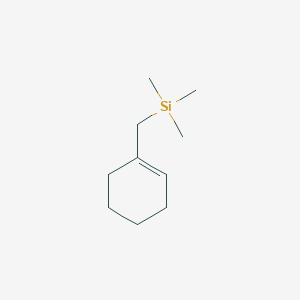
Silane, (1-cyclohexen-1-ylmethyl)trimethyl-
Overview
Description
Silane, (1-cyclohexen-1-ylmethyl)trimethyl- is an organosilicon compound with the chemical formula C10H20Si. It is a colorless to light yellow liquid with a distinctive smell . This compound is part of the silane family, which are silicon analogs of alkanes and are characterized by their Si-H bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-cyclohexen-1-ylmethyl)trimethyl- typically involves the reaction of cyclohexene with trimethylchlorosilane in the presence of a catalyst. The reaction conditions often require an inert atmosphere and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
Silane, (1-cyclohexen-1-ylmethyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The Si-H bond can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrobromic acid, hydrogen iodide, and various catalysts such as palladium or platinum. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products are often used in further chemical synthesis or as intermediates in industrial processes .
Scientific Research Applications
Silane, (1-cyclohexen-1-ylmethyl)trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: This compound can be used in the modification of biomolecules for various applications, including drug delivery.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Silane, (1-cyclohexen-1-ylmethyl)trimethyl- involves the interaction of its Si-H bond with various electrophiles. The electron-donating nature of the silicon atom stabilizes positive charges, facilitating reactions such as electrophilic substitution. This property makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Another organosilicon compound with a similar structure but different reactivity due to the absence of the cyclohexenyl group.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups, leading to different physical and chemical properties.
Uniqueness
Silane, (1-cyclohexen-1-ylmethyl)trimethyl- is unique due to its cyclohexenyl group, which imparts different reactivity and stability compared to other silanes. This makes it particularly useful in specific synthetic applications where other silanes may not be as effective .
Properties
IUPAC Name |
cyclohexen-1-ylmethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Si/c1-11(2,3)9-10-7-5-4-6-8-10/h7H,4-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEOVPDAUFWVHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450003 | |
| Record name | Silane, (1-cyclohexen-1-ylmethyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58541-14-3 | |
| Record name | Silane, (1-cyclohexen-1-ylmethyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



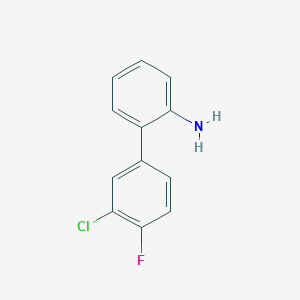
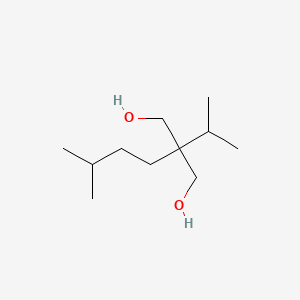
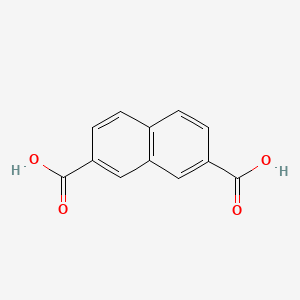
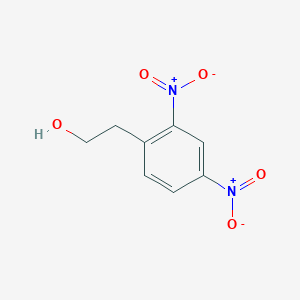
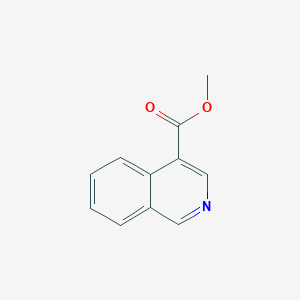

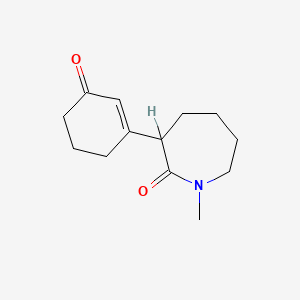
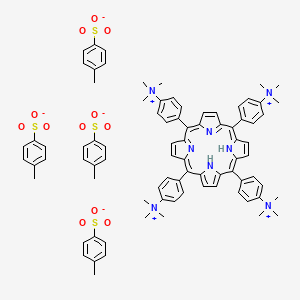
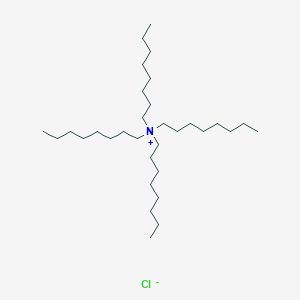
![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)
